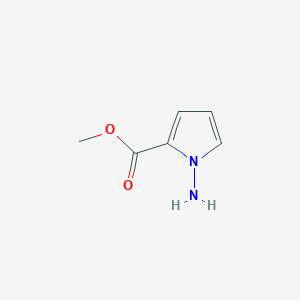

methyl 1-amino-1H-pyrrole-2-carboxylate

概要

説明

トラニラストは、N-(3,4-ジメトキシシンナモイル)アントラニル酸としても知られており、キッセイ薬品工業によって開発された抗アレルギー薬です。1982年に日本で初めて承認され、韓国でも承認され、気管支喘息の治療に使用されました。 その後、ケロイドや肥厚性瘢痕の治療薬として適応範囲が拡大されました 。 トラニラストは、喘息、アレルギー性鼻炎、アトピー性皮膚炎など、さまざまなアレルギー性疾患の治療に効果を示す可能性があります .

2. 製法

合成経路と反応条件: トラニラストは、3,4-ジメトキシシンナム酸とアントラニル酸のカップリングによって合成されます。反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で使用して行われます。 反応は、ジクロロメタンなどの有機溶媒中で室温で行われます .

工業的製造方法: トラニラストの工業的製造は、化学合成法によって達成できます。一手法では、トラニラストとそのアナログの合成を触媒する特定の酵素を発現するように遺伝子操作された酵母(サッカロミセス・セレビシエ)を使用します。 この方法により、数時間でトラニラストとさまざまなシンナモイルアントラニル酸分子を製造できます .

作用機序

トラニラストは、肥満細胞からのヒスタミンの放出を阻害し、さまざまなサイトカインの産生を抑制することによって効果を発揮します。NALP3インフラマソームの活性化を阻害し、イオンチャネル一過性受容体ポテンシャルバニロイド2(TRPV2)を遮断することが示されています。 これらの作用は、抗炎症作用、抗増殖作用、抗線維化作用に寄与しています .

類似の化合物:

クロモグリク酸ナトリウム: 喘息やアレルギー性鼻炎の治療に使用される別の抗アレルギー薬。

ケトチフェン: 同様の適応症に使用される抗ヒスタミン薬および肥満細胞安定剤。

モンテルカスト: 喘息やアレルギー性鼻炎の管理に使用されるロイコトリエン受容体拮抗薬.

トラニラストの独自性: トラニラストは、上記の類似化合物では標的とされていないTRPV2チャネルとNALP3インフラマソームを阻害する能力において独特です。 この独特の作用機序は、抗線維化薬としての使用を含む、より幅広い治療的応用範囲に寄与しています .

準備方法

Synthetic Routes and Reaction Conditions: Tranilast is synthesized through the coupling of 3,4-dimethoxycinnamic acid with anthranilic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Tranilast can be achieved through chemical synthesis methodologies. One approach involves the use of yeast (Saccharomyces cerevisiae) engineered to express specific enzymes that catalyze the synthesis of Tranilast and its analogs. This method allows for the production of Tranilast and various cinnamoyl anthranilate molecules within a few hours .

化学反応の分析

反応の種類: トラニラストは、次のようなさまざまな化学反応を起こします。

酸化: トラニラストは酸化されて対応するキノンを形成する可能性があります。

還元: トラニラストの還元は、ジヒドロ誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

主な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: ジヒドロ誘導体。

4. 科学研究への応用

トラニラストは、次のような幅広い科学研究への応用があります。

化学: シンナモイルアントラニル酸の合成と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞増殖、アポトーシス、サイトカイン放出への影響について調査されています。

医学: アレルギー性疾患、喘息、ケロイド、肥厚性瘢痕の治療薬として、また肺線維症や線維腫などの疾患に対する抗線維化薬として使用されています

科学的研究の応用

Tranilast has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactions of cinnamoyl anthranilates.

Biology: Investigated for its effects on cell proliferation, apoptosis, and cytokine release.

Medicine: Used in the treatment of allergic disorders, asthma, keloid scars, hypertrophic scars, and as an antifibrotic agent in conditions like pulmonary fibrosis and fibroids

Industry: Employed in the development of new therapeutic agents and drug delivery systems.

類似化合物との比較

Cromolyn Sodium: Another antiallergic agent used to treat asthma and allergic rhinitis.

Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.

Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.

Uniqueness of Tranilast: Tranilast is unique in its ability to inhibit the TRPV2 channel and the NALP3 inflammasome, which are not targeted by the similar compounds listed above. This unique mechanism of action contributes to its broader range of therapeutic applications, including its use as an antifibrotic agent .

生物活性

Methyl 1-amino-1H-pyrrole-2-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

MAPC is characterized by its pyrrole ring structure, which is known for its versatility in medicinal chemistry. The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with carboxylic acids or through cyclization reactions involving amino acids. The synthesis often involves the use of reagents such as sodium ethoxide in ethanol, which facilitates the formation of the pyrrole ring and subsequent functionalization at the carboxylate position .

Antimicrobial Properties

MAPC has demonstrated notable antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a potential lead for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has shown that MAPC exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death. For instance, MAPC has been reported to activate caspase pathways, leading to programmed cell death .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, MAPC has shown potential neuroprotective effects. Studies indicate that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's antioxidant properties are thought to play a crucial role in protecting neuronal integrity .

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, MAPC was tested for its Minimum Inhibitory Concentration (MIC). Results indicated MIC values ranging from 32 µg/mL to 128 µg/mL against different strains, highlighting its potential as an effective antimicrobial agent .

- Cancer Cell Line Testing : A series of experiments conducted on human leukemia cell lines demonstrated that MAPC reduced cell viability by over 70% at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

- Neuroprotection Assay : In vitro assays using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that pre-treatment with MAPC significantly reduced cell death compared to untreated controls. This suggests a protective role against oxidative damage .

Data Summary

| Biological Activity | Tested Concentration (µM) | Effectiveness |

|---|---|---|

| Antimicrobial | 32 - 128 | Significant inhibition across bacterial strains |

| Anticancer | >50 | >70% reduction in cell viability |

| Neuroprotection | 10 - 50 | Reduced oxidative stress-induced cell death |

特性

IUPAC Name |

methyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555944 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122181-85-5 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。